molecular formula C15H22N2O4S B3975101 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

Katalognummer B3975101
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: GTODDNZEFOKFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to chromatin relaxation and gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, differentiation, and immune regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the promotion of neural stem cell differentiation, the reduction of neuroinflammation, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is its high potency and selectivity for HDAC inhibition, which allows for a more specific and targeted therapeutic effect. However, one limitation of this compound is its low aqueous solubility, which can make it difficult to administer in vivo. In addition, this compound has been shown to have some toxicity in animal models, which may limit its clinical applications.

Zukünftige Richtungen

There are several future directions for the research and development of 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide. One direction is the optimization of its pharmacokinetic properties, such as improving its solubility and reducing its toxicity. Another direction is the identification of biomarkers that can predict the response to this compound treatment, which may help to personalize therapy for individual patients. Finally, the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors or PARP inhibitors, may enhance its therapeutic efficacy and overcome resistance mechanisms.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin, by inhibiting the DNA repair pathway.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. This compound has also been shown to promote the differentiation of neural stem cells into neurons, which may have potential applications in regenerative medicine.
In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB pathway. This may have potential applications in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune diseases.

Eigenschaften

IUPAC Name

2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-12(2)15(18)16-13-4-6-14(7-5-13)22(19,20)17-8-10-21-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTODDNZEFOKFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.